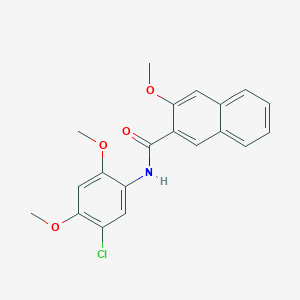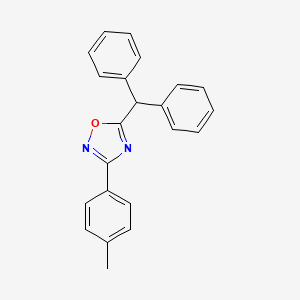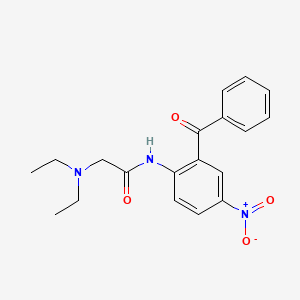
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer treatment and other diseases related to EGFR signaling pathways.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth, proliferation, and survival, as well as the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER3, which are often overexpressed in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis, as well as to enhance the immune response to cancer cells. This compound has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects on normal tissues.
実験室実験の利点と制限
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has several advantages for laboratory experiments, including its high potency and specificity for EGFR tyrosine kinase, its ability to inhibit multiple signaling pathways, and its relatively low cost and availability. However, there are also some limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its variable efficacy in different tumor types and cell lines.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide and related compounds. These include the identification of new targets for drug development, the optimization of the chemical structure and pharmacokinetic properties of this compound, the development of combination therapies with other anticancer agents, and the exploration of new applications in other diseases beyond cancer. This compound and related compounds have the potential to provide new insights into the mechanisms of EGFR signaling and to offer new treatment options for patients with cancer and other diseases.
合成法
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride, the reaction of the resulting acid chloride with 5-chloro-2,4-dimethoxyaniline, and the reaction of the resulting amide with methoxyamine hydrochloride. The final product is purified by column chromatography. The chemical structure of this compound is shown below:
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxy-2-naphthamide has been widely used in scientific research to study the role of EGFR signaling pathways in various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been used to investigate the mechanisms of EGFR activation and downstream signaling pathways, as well as to identify new targets for drug development.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-24-17-9-13-7-5-4-6-12(13)8-14(17)20(23)22-16-10-15(21)18(25-2)11-19(16)26-3/h4-11H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTVQVZCTUVDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)

![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)


![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)

![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)